molecular formula C₁₇H₂₃D₅O₇ B1158638 Monic Acid A-d5 (d4 Major)

Monic Acid A-d5 (d4 Major)

Cat. No.: B1158638
M. Wt: 349.43
Attention: For research use only. Not for human or veterinary use.
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Description

Monic Acid A-d5 (d4 Major) is a deuterium-labeled analog of Monic Acid A, a key metabolite of the antibiotic mupirocin. Its molecular formula is C₁₇H₂₃D₅O₇, with a molecular weight of 349.43 g/mol . This compound is synthesized by replacing five hydrogen atoms with deuterium, enhancing its stability and utility as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies . Monic Acid A itself is derived from the hydrolysis of pseudomonic acid A, the primary bioactive component of mupirocin, which is used clinically to treat methicillin-resistant Staphylococcus aureus (MRSA) infections .

Deuterated analogs like Monic Acid A-d5 are critical for improving detection specificity in complex biological matrices, such as urine or serum, where endogenous compounds can interfere with analysis . The deuterium labeling minimizes isotopic interference, enabling precise quantification of the parent compound in metabolic studies .

Properties

Molecular Formula

C₁₇H₂₃D₅O₇

Molecular Weight

349.43

Synonyms

(2E)-5,9-Anhydro-2,3,4,8-tetradeoxy-8-[[(2S,3S)-3-[(1S,2S)-2-hydroxy-1-methylpropyl]oxiranyl]methyl]-3-methyl-L-talo-non-2-enonic Acid-d5;  [2E,8[2S,3S(1S,2S)]]-5,9-anhydro-2,3,4,8-tetradeoxy-8-[[3-(2-hydroxy-1-methylpropyl)oxiranyl]methyl]-3-methyl-L

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Features of Monic Acid A-d5 and Structurally Related Compounds

Compound Structure Molecular Formula Molecular Weight (g/mol) Key Features Applications
Monic Acid A-d5 Deuterated monic acid C₁₇H₂₃D₅O₇ 349.43 Stable isotope-labeled; five deuterium atoms; used as an internal standard Quantification of mupirocin metabolites in pharmacokinetic studies
Monic Acid A Hydrolyzed metabolite of mupirocin C₁₇H₂₈O₇ 344.40 Natural metabolite; lacks deuterium; detected in urine post-mupirocin use Biomarker for mupirocin adherence in MRSA decolonization
Pseudomonic Acid A Ester of monic acid and 9-hydroxynonanoic acid C₂₆H₄₄O₉ 500.62 Parent antibiotic compound; rapid systemic metabolism to monic acid Topical treatment for MRSA; limited oral bioavailability due to hydrolysis
Pseudomonic Acid C Reduced epoxy group analog C₂₆H₄₄O₈ 484.62 Structurally similar to pseudomonic acid A with a C-10,11 trans-olefin Investigated for antimicrobial activity; lower potency than pseudomonic acid A
SB 205952 Nitrofuryl oxazole derivative C₂₀H₂₃N₃O₈ 433.42 Semisynthetic analog; dual mode of action (inhibition of tRNA synthetase & DNA gyrase) Broad-spectrum antibiotic; active against mupirocin-resistant strains

Key Research Findings

(a) Metabolic Stability and Detection

  • Monic Acid A-d5 exhibits superior metabolic stability compared to non-deuterated Monic Acid A due to deuterium’s kinetic isotope effect, which slows enzymatic degradation . This property makes it indispensable in tracing mupirocin metabolism in vivo .
  • In contrast, pseudomonic acid A is rapidly hydrolyzed to Monic Acid A in systemic circulation, limiting its therapeutic utility to topical applications .

(b) Antimicrobial Activity

  • SB 205952 demonstrates enhanced antimicrobial potency (MIC₉₀: 0.5 µg/mL vs. 1.0 µg/mL for mupirocin) and activity against mupirocin-resistant Staphylococci .
  • Pseudomonic Acid C shows reduced efficacy due to structural modifications, emphasizing the importance of the epoxy group in pseudomonic acid A for target binding .

(c) Analytical Utility

  • Deuterated compounds like Monic Acid A-d5 resolve limitations in detecting Monic Acid A in urine, particularly in elderly patients where metabolite concentrations may fall below detection thresholds .

Limitations and Challenges

  • Monic Acid A detection in urine is inconsistent in elderly populations, possibly due to poor mupirocin adherence or nasal application inefficiency .

Q & A

Basic: What analytical techniques are essential for characterizing Monic Acid A-d5 (d4 Major) in experimental workflows?

To ensure isotopic integrity and purity, researchers should employ a combination of nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for isotopic enrichment verification (e.g., distinguishing d₅ vs. d₄), and high-performance liquid chromatography (HPLC) for purity assessment. For quantitative analysis, isotope dilution mass spectrometry (IDMS) is recommended to minimize matrix effects . Data should be cross-validated using reference standards, with uncertainty margins explicitly reported in supplementary materials .

Basic: How should researchers design experiments to account for isotopic stability of Monic Acid A-d5 (d4 Major) under varying pH/temperature conditions?

Experimental protocols must include stability-indicating studies under simulated physiological conditions (e.g., pH 2–8, 37°C). Use accelerated degradation testing (e.g., 40°C/75% RH for 4 weeks) to predict shelf-life. Data should be analyzed using kinetic models (e.g., Arrhenius plots) to extrapolate degradation rates, with deuterium retention quantified via MS/MS fragmentation patterns . Include negative controls with non-deuterated analogs to isolate isotopic effects .

Advanced: How can researchers resolve contradictions in pharmacokinetic (PK) data between deuterated and non-deuterated Monic Acid A analogs?

Discrepancies often arise from isotopic metabolic switching or altered enzyme binding affinities. To address this:

  • Conduct in vitro cytochrome P450 inhibition assays to compare metabolic pathways.
  • Use compartmental PK modeling to differentiate absorption/distribution variances.
  • Validate findings with crossover studies in animal models , ensuring deuterium incorporation is verified post-trial via tissue MS imaging .
    Contradictions should be contextualized within existing literature, noting whether deviations stem from methodological differences (e.g., sampling intervals, detection limits) .

Advanced: What strategies ensure reproducibility in multi-site studies involving Monic Acid A-d5 (d4 Major)?

  • Standardize protocols : Centralize synthesis batches and distribute pre-qualified reference materials to all sites.
  • Harmonize instrumentation : Use inter-laboratory calibration checks (e.g., round-robin testing) for MS and NMR systems.
  • Implement a centralized data repository with metadata tagging for experimental variables (e.g., humidity, storage duration) .
  • Assign a lead investigator to oversee ethical compliance and data consistency across sites, with explicit documentation of site-specific deviations .

Advanced: How can mixed-methods approaches enhance mechanistic studies of Monic Acid A-d5 (d4 Major)?

Combine quantitative metabolomics (LC-MS/MS) with qualitative transcriptional profiling (RNA-seq) to link isotopic effects to pathway perturbations. For example:

  • Use pathway enrichment analysis to identify deuterium-sensitive metabolic nodes.
  • Validate hypotheses via knockout cell lines or isotopic tracer co-administration.
  • Triangulate findings with molecular dynamics simulations to predict deuterium-induced conformational changes . Ensure data integration is transparent, with raw datasets and code repositories openly accessible .

Basic: What ethical considerations are critical when using deuterated compounds in preclinical research?

  • Animal welfare : Justify deuterium use in protocols, emphasizing reduced toxicity profiling compared to novel chemical entities.
  • Data transparency : Report isotopic purity and potential impurities (e.g., protiated byproducts) in methods sections.
  • Compliance : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable), particularly for multi-site collaborations .

Advanced: How should researchers optimize chromatographic separations for Monic Acid A-d5 (d4 Major) in complex biological matrices?

  • Column selection : Use HILIC (hydrophilic interaction liquid chromatography) for polar metabolites, or reverse-phase with ion-pairing agents for lipophilic matrices.
  • Mobile phase optimization : Adjust pH and organic modifiers (e.g., 0.1% formic acid in acetonitrile) to resolve deuterated/protiated isoforms.
  • Internal standards : Spike with isotopologues (e.g., d₇ variants) to correct for ion suppression . Include recovery rates (%) and matrix effect evaluations in supplementary data .

Advanced: What statistical methods are robust for analyzing time-series data from deuterium tracing experiments?

  • Mixed-effects models : Account for inter-subject variability in longitudinal studies.
  • Principal component analysis (PCA) : Reduce dimensionality in metabolomic datasets while preserving isotopic variance.
  • Bayesian inference : Quantify uncertainty in deuterium incorporation rates, especially with sparse sampling points . Always report effect sizes and confidence intervals instead of relying solely on p-values .

Basic: How to validate the synthesis pathway of Monic Acid A-d5 (d4 Major) for grant proposals?

  • Stepwise documentation : Provide NMR/MS spectra at each synthetic step, emphasizing deuterium retention.
  • Yield optimization : Compare routes (e.g., catalytic deuteration vs. biosynthetic incorporation) with cost-benefit analysis.
  • Scalability : Address potential bottlenecks (e.g., deuterium gas availability) and propose alternatives (e.g., D₂O-based methods) .

Advanced: How to address discrepancies between in silico predictions and empirical data for Monic Acid A-d5 (d4 Major) bioactivity?

  • Re-evaluate force fields : Adjust parameters in molecular docking simulations to reflect deuterium’s van der Waals radius.
  • Experimental validation : Use surface plasmon resonance (SPR) to measure binding kinetics, comparing d₅ vs. d₀ variants.
  • Meta-analysis : Cross-reference with databases like ChEMBL to identify isotopic biases in related compounds .

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